molecular formula C12H13N3O4S2 B2527948 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid CAS No. 488090-09-1

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid

Cat. No. B2527948
CAS RN: 488090-09-1
M. Wt: 327.37
InChI Key: NNOFFXJMRVMQBP-UHFFFAOYSA-N
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Description

The compound 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid is a derivative of benzothiadiazole and piperidine, which are both of significant interest in medicinal chemistry due to their biological activities. The benzothiadiazole moiety is known for its utility in various chemical reactions, particularly as a directing group in palladium-catalyzed C-H activation/functionalization, as demonstrated in the synthesis of various carboxamide systems . Piperidine derivatives are also widely studied for their potential biological activities, including antibacterial properties and enzyme inhibition .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from organic acids, which are converted into esters, hydrazides, and further into oxadiazole derivatives . For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the initial reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield an intermediate that is further transformed into the desired piperidine derivative . These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . The crystal structure of a similar compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined, revealing a planar benzothiazol ring and a chair conformation of the piperidin ring . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound.

Chemical Reactions Analysis

Benzothiadiazole derivatives have been used as bidentate directing groups in palladium-catalyzed arylation and oxygenation reactions, affecting the regio- and stereoselectivity of the reactions . The reactivity of these compounds is influenced by their molecular structure, as the directing group facilitates the functionalization of C-H bonds in carboxamides. The synthesis of 4-(2-benzothiazoyl)piperidines also involves reactions such as deprotection and N-alkylation, which are key steps in producing compounds with antihistaminic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural characteristics and the nature of their functional groups. The presence of the benzothiadiazole and piperidine moieties suggests that these compounds may exhibit a range of biological activities, as seen in their evaluation against enzymes like butyrylcholinesterase and in antibacterial studies . The solubility, stability, and reactivity of these compounds can be further studied to understand their potential as therapeutic agents.

Scientific Research Applications

Synthesis and Spectral Analysis

Research demonstrates the synthesis of various derivatives involving 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid and their spectral analysis. Studies by Patel et al. (2009), Patel and Agravat (2007, 2008, 2011), and Khalid et al. (2016, 2017) focused on the synthesis of pyridine derivatives and 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides. These compounds were structurally elucidated using various spectral methods and tested for antimicrobial activities, revealing considerable antibacterial properties and valuable results against Gram-negative and Gram-positive bacteria (Patel et al., 2009) (Patel & Agravat, 2007) (Patel & Agravat, 2008) (Patel & Agravat, 2011) (Khalid et al., 2016) (Khalid et al., 2017).

Biological and Pharmacological Activities

Several studies identified and optimized novel sulfonamides, revealing their potential as selective cholecystokinin-2 receptor antagonists. These studies involved structure-activity relationships, pharmacokinetic evaluation, and identification of compounds with promising pharmacokinetic properties and potent inhibitory effects in vivo, indicating potential applications in medical science (Allison et al., 2006). Other research by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, finding some compounds to exhibit strong anticancer properties relative to reference drugs (Rehman et al., 2018).

Plant-Related Research

Zhao et al. (2006) synthesized a compound utilizing 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid, which was identified as a potent new plant elicitor. The study revealed the crystal structure of the compound, providing insights into its potential applications in plant-related research and development (Zhao et al., 2006).

properties

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2/c16-12(17)8-4-6-15(7-5-8)21(18,19)10-3-1-2-9-11(10)14-20-13-9/h1-3,8H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOFFXJMRVMQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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